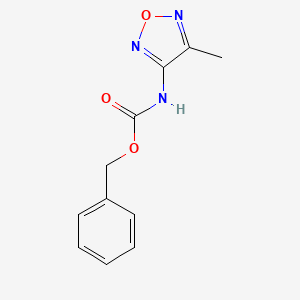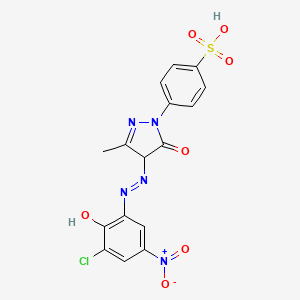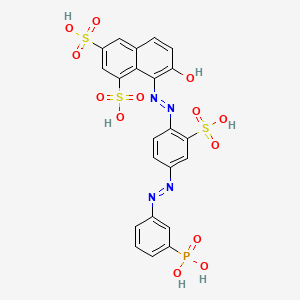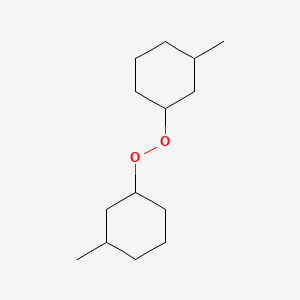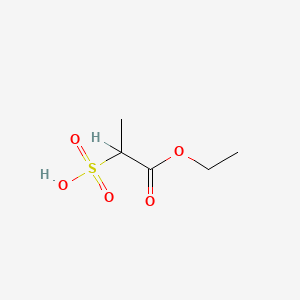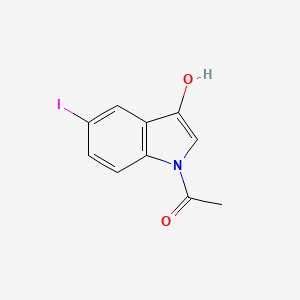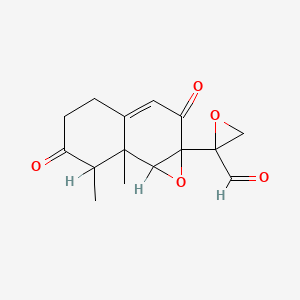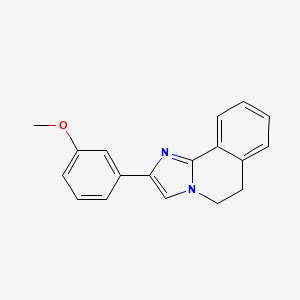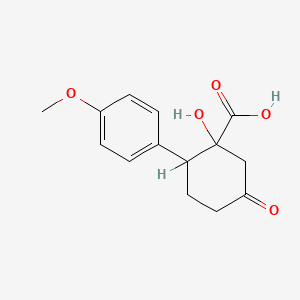
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing in a solvent such as dimethylformamide (DMF) and the use of a strong acid or base to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ similar reaction conditions but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Shares structural similarities but differs in its chemical properties and applications.
Propriétés
Numéro CAS |
23673-45-2 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
1-hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-19-11-5-2-9(3-6-11)12-7-4-10(15)8-14(12,18)13(16)17/h2-3,5-6,12,18H,4,7-8H2,1H3,(H,16,17) |
Clé InChI |
OHGKIELKQXELNR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC(=O)CC2(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



